(3S,4S)-tetrahydrofuran-3,4-diol
Overview
Description
Tetrahydrofuran (THF) is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom. The “3S,4S” notation indicates the stereochemistry of the molecule, but without more specific information, it’s difficult to provide a detailed description .
Molecular Structure Analysis
THF has a polar ether group and nonpolar carbon and hydrogen atoms, which makes it both a polar and nonpolar solvent. The “3S,4S” notation refers to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms .Chemical Reactions Analysis
THF is often used as a solvent in Grignard reactions, and it can participate in various other reactions as well. The specific reactions would depend on the functional groups present in the “(3S,4S)-tetrahydrofuran-3,4-diol” molecule .Physical And Chemical Properties Analysis
The properties of a compound depend on its exact structure. THF is a polar aprotic solvent, and it has a relatively low boiling point for a solvent (66 °C). It’s miscible with water .Scientific Research Applications
Synthesis and Chemical Applications
Stereoselective Synthesis : (3S,4S)-tetrahydrofuran-3,4-diol is used in stereoselective synthesis processes. For instance, a study demonstrated the stereoselective synthesis of pharmaceutically relevant chiral tetrahydrofurans from mannose diacetonide (Sharma et al., 2005).
Catalytic Oxidative Amination : This compound plays a role in catalytic oxidative amination processes. Visible-light mediated oxidative C-H/N-H cross-coupling using air was explored to provide a green route for N-substituted azoles (Zhang et al., 2017).
Cyclodehydration of Diols : It's used in chemoselective cyclodehydration of diols for the synthesis of polysubstituted tetrahydrofurans, as shown in a study utilizing triphenylphosphine–N-Bromosuccinimide (Zhao et al., 2015).
Synthesis of Tetrahydrofurans : It's also involved in the synthesis of tetrahydrofurans by cyclisation of diols with phenylsulfanyl migration (Aggarwal et al., 2000).
Biological and Pharmaceutical Research
AMPA Receptor Potentiator : A study on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator involves a unique tetrahydrofuran ether class to augment pharmacological properties (Shaffer et al., 2015).
Natural Product Synthesis : The compound is significant in the synthesis of natural products and pharmaceuticals. Its derivatives are involved in the synthesis of complex natural products like ent-anorisol A, confirming its importance in stereochemical control (Chatpreecha et al., 2022).
Material Science and Engineering
Energetic Materials Synthesis : In material science, it's used in synthesizing highly energetic materials, as demonstrated by the synthesis and characterization of 3,4-di(nitramino)furazan (Tang et al., 2015).
Kinetics and Mechanism Studies : It's also used in studies of kinetics and mechanisms, like in tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water (Hunter et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,4S)-oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDTHANSGMJTP-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-tetrahydrofuran-3,4-diol | |
CAS RN |
22554-74-1 | |
Record name | trans-tetrahydrofuran-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.